

# 2-Amino-3-bromo-5-methylbenzoic acid structure elucidation

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## Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

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An In-depth Technical Guide to the Structure Elucidation of **2-Amino-3-bromo-5-methylbenzoic Acid**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of **2-amino-3-bromo-5-methylbenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. We will integrate data from multiple spectroscopic techniques to build a self-validating case for the molecule's precise structure, emphasizing the synergy between different analytical methods.

## Introduction and Strategic Overview

**2-Amino-3-bromo-5-methylbenzoic acid** ( $C_8H_8BrNO_2$ ) is a substituted anthranilic acid derivative. Its unique arrangement of functional groups—an amine, a carboxylic acid, a bromine atom, and a methyl group on an aromatic scaffold—makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.<sup>[1][2]</sup> Specifically, its reactive handles are leveraged by medicinal chemists to construct more complex molecules with potential biological activity.<sup>[1]</sup>

The unequivocal confirmation of its structure is paramount before its use in any synthetic pathway. A multi-technique analytical approach is not merely best practice; it is essential for

ensuring the regiochemistry of the substituents is correctly assigned. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments to achieve this confirmation.

## Initial Hypothesis: The Proposed Structure

Based on its IUPAC name, the proposed structure is as follows:

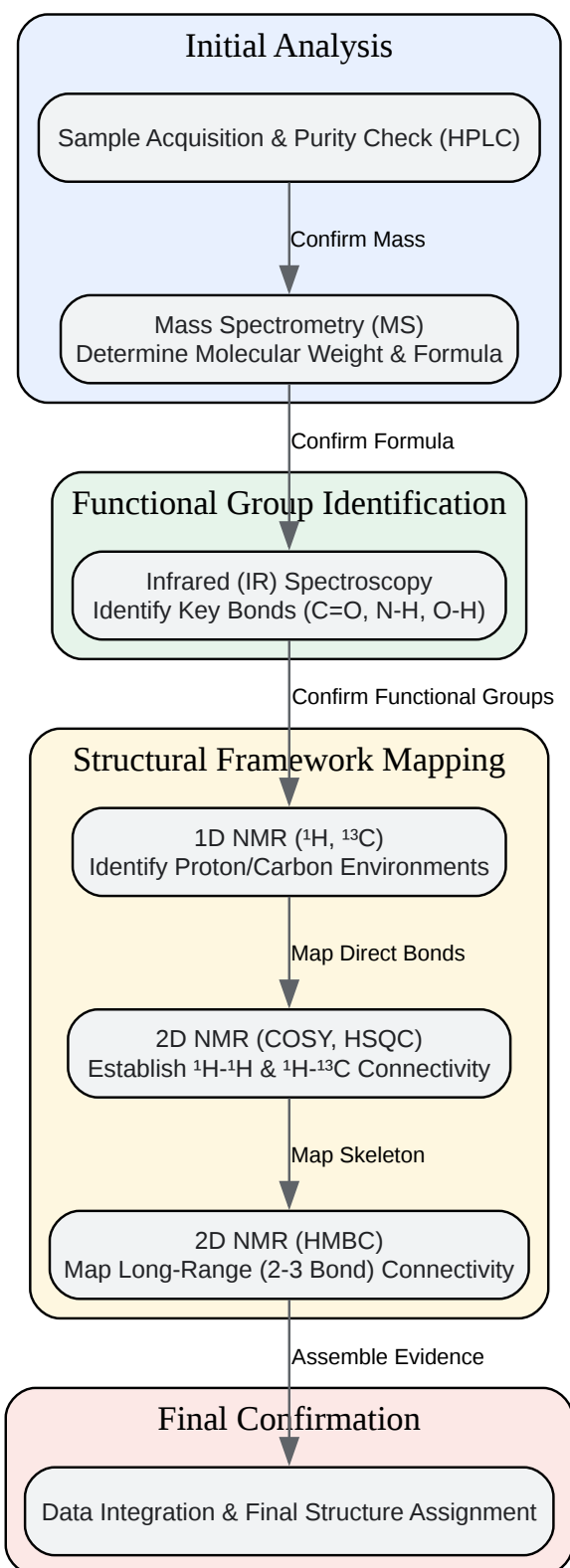
- Parent: Benzoic acid
- Substituents:
  - An amino group (-NH<sub>2</sub>) at position 2.
  - A bromine atom (-Br) at position 3.
  - A methyl group (-CH<sub>3</sub>) at position 5.

Molecular Formula: C<sub>8</sub>H<sub>8</sub>BrNO<sub>2</sub><sup>[3][4]</sup> Molecular Weight: 230.06 g/mol <sup>[3][5]</sup> IUPAC Name: **2-amino-3-bromo-5-methylbenzoic acid**<sup>[3]</sup> Common Synonyms: 3-Bromo-5-methylantranilic acid, 6-Amino-5-bromo-m-toluic acid<sup>[3]</sup>

Degree of Unsaturation Calculation: The degree of unsaturation (DoU) provides initial insight into the molecule's structure.  $\text{DoU} = C + 1 - (H/2) - (X/2) + (N/2)$   $\text{DoU} = 8 + 1 - (8/2) - (1/2) + (1/2) = 5$  A DoU of 5 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and a carbonyl group (C=O) from the carboxylic acid (which accounts for the fifth degree).

## The Elucidation Workflow: A Multi-Pronged Approach

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case by correlating data from orthogonal techniques. Our workflow is designed to first confirm the molecular formula and key functional groups before mapping the precise connectivity of the atomic framework.



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Caption: Overall workflow for the structure elucidation of **2-amino-3-bromo-5-methylbenzoic acid**.

## Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry serves two primary functions at the outset: confirming the molecular weight and providing evidence for the presence of key elements through isotopic patterns.

Rationale for MS: This is the definitive technique for determining the molecular mass of the analyte. For halogenated compounds, the natural isotopic abundance of elements like bromine provides a characteristic signature, offering an immediate layer of validation.

Expected Observations:

- **Molecular Ion ( $M^+$ ):** A signal corresponding to the intact molecule.
- **Isotopic Pattern:** Bromine has two major isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), which are nearly equal in abundance. Therefore, we expect to see two peaks of almost equal intensity for the molecular ion, separated by 2  $m/z$  units: the  $[M]^+$  peak at  $m/z \approx 229$  and the  $[M+2]^+$  peak at  $m/z \approx 231$ . This pattern is a hallmark of a monobrominated compound.
- **High-Resolution MS (HRMS):** This technique would provide a highly accurate mass measurement (e.g., 228.9738 Da for  $\text{C}_8\text{H}_8^{79}\text{BrNO}_2$ ), allowing for the unambiguous determination of the elemental formula.[\[3\]](#)[\[5\]](#)

Data Point	Expected Value	Rationale
Molecular Formula	$\text{C}_8\text{H}_8\text{BrNO}_2$	Derived from proposed structure.
Monoisotopic Mass	228.9738 u (for $^{79}\text{Br}$ )	Calculated exact mass. <a href="#">[3]</a> <a href="#">[5]</a>
$[M]^+$ and $[M+2]^+$ Peaks	$m/z \approx 229$ and 231	Characteristic isotopic signature of a single bromine atom.
Fragmentation	Loss of $\text{H}_2\text{O}$ (M-18), loss of $\text{COOH}$ (M-45)	Common fragmentation pathways for carboxylic acids.

## Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive method to confirm the presence of the molecule's key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule.

Rationale for IR: The proposed structure contains several IR-active functional groups (amine, carboxylic acid). The presence or absence of their characteristic absorption bands provides strong evidence for the structural hypothesis. IR spectra for this compound are available in public databases, confirming its vibrational characteristics.[3]

Expected Key Absorptions:

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group	Interpretation
3400–3200	N-H Stretch (asymmetric/symmetric)	Primary Amine	A doublet in this region is characteristic of the -NH <sub>2</sub> group.
3300–2500 (broad)	O-H Stretch	Carboxylic Acid	A very broad band due to hydrogen bonding, often overlapping with C-H stretches.
~1700	C=O Stretch	Carboxylic Acid	Strong, sharp absorption typical for a carbonyl group.
1620–1550	N-H Bend	Primary Amine	Bending vibration of the amino group.
1600, 1475	C=C Stretch	Aromatic Ring	Absorptions characteristic of the benzene ring.
1300–1200	C-N Stretch	Aromatic Amine	Confirms the amine is attached to the ring.
600-500	C-Br Stretch	Aryl Halide	Indicates the presence of the carbon-bromine bond.

## Nuclear Magnetic Resonance: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

### <sup>1</sup>H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Rationale for  $^1\text{H}$  NMR: The number of signals, their integration (area under the peak), chemical shift (position), and multiplicity (splitting pattern) allow us to deduce the number and type of protons and their neighboring relationships.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-13	Broad Singlet	1H	COOH	The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
~7.5-7.8	Doublet (d)	1H	Ar-H	Aromatic proton ortho to the -COOH group and meta to the -NH <sub>2</sub> group. Deshielded by the carbonyl.
~7.2-7.4	Doublet (d)	1H	Ar-H	Aromatic proton meta to the -COOH group and ortho to the -NH <sub>2</sub> group.
~4.5-5.5	Broad Singlet	2H	NH <sub>2</sub>	Amine protons are often broad due to quadrupole effects and exchange. Their chemical shift is solvent-dependent.
~2.1-2.3	Singlet (s)	3H	CH <sub>3</sub>	Methyl group protons attached to the aromatic ring. Appears as a singlet as there



are no adjacent protons.

Note: The two aromatic protons (at C4 and C6) are expected to be meta-coupled to each other, resulting in small doublet splitting ( $J \approx 2\text{-}3\text{ Hz}$ ).

## <sup>13</sup>C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Rationale for <sup>13</sup>C NMR: The number of signals confirms the number of non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., sp<sup>2</sup>, sp<sup>3</sup>, carbonyl).

Predicted <sup>13</sup>C NMR Data: We expect 8 distinct signals, one for each carbon atom in the molecule.

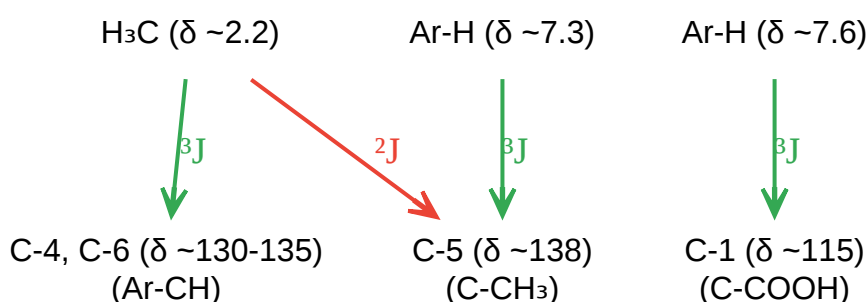
Chemical Shift (δ, ppm)	Assignment	Rationale
~170	C=O	Carboxylic acid carbonyl carbon, highly deshielded.
~145	C-NH <sub>2</sub>	Aromatic carbon attached to the electron-donating amino group.
~135-140	C-CH <sub>3</sub>	Aromatic carbon attached to the methyl group.
~130-135	Ar-CH	Aromatic methine carbons.
~120-125	Ar-CH	Aromatic methine carbons.
~115	C-COOH	Aromatic carbon attached to the carboxylic acid.
~110	C-Br	Aromatic carbon attached to bromine (shielded by halogen).
~20	CH <sub>3</sub>	Methyl carbon, in the typical sp <sup>3</sup> region.

## 2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively prove the proposed substitution pattern.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak between the two aromatic protons, confirming their meta-relationship.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the  $^{13}\text{C}$  signals for the protonated carbons (the two Ar-CH carbons and the  $\text{CH}_3$  carbon).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:



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Caption: Key expected HMBC correlations for confirming the molecular structure.

- Methyl Protons (A): Will show a strong three-bond ( $^3\text{J}$ ) correlation to the two adjacent aromatic methine carbons (C4 and C6) (E) and a two-bond ( $^2\text{J}$ ) correlation to the carbon it is attached to (C5) (D). This is critical for placing the methyl group.
- Aromatic Proton at C6 (C): Will show a three-bond ( $^3\text{J}$ ) correlation to the carboxylic acid carbon (C1) (F), confirming its position relative to the -COOH group.

- Aromatic Proton at C4 (B): Will show a three-bond ( $^3J$ ) correlation to the carbon bearing the methyl group (C5) (D).

These correlations, taken together, leave no ambiguity about the substitution pattern on the aromatic ring.

## Experimental Protocols

### Synthesis via Electrophilic Bromination

A common and reliable method for synthesizing the title compound is through the direct bromination of 2-amino-5-methylbenzoic acid.<sup>[6]</sup>

Protocol: Bromination using N-Bromosuccinimide (NBS)

- Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at room temperature. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.<sup>[6]</sup>
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the starting material is consumed, pour the reaction mixture into water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **2-amino-3-bromo-5-methylbenzoic acid** as a solid.<sup>[7]</sup>

### General Protocol for Spectroscopic Analysis

- Sample Preparation: Prepare samples of the purified compound. For NMR, dissolve ~5-10 mg in ~0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or CDCl $_3$ ) in an NMR tube. For IR, a

KBr pellet or ATR (Attenuated Total Reflectance) can be used. For MS, dissolve a small amount in a suitable solvent like methanol or acetonitrile.

- Data Acquisition:
  - NMR: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
  - MS: Acquire a mass spectrum using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[6]
  - IR: Acquire an infrared spectrum using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . [3]
- Data Processing and Interpretation: Process the raw data using appropriate software. Analyze the spectra as detailed in the sections above, correlating all data points to build a cohesive structural argument.

## Conclusion

The structure of **2-amino-3-bromo-5-methylbenzoic acid** is confirmed through a systematic and integrated analytical approach. Mass spectrometry validates the molecular weight (230.06 g/mol ) and the presence of a single bromine atom. Infrared spectroscopy confirms the key functional groups: a primary amine, a carboxylic acid, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the precise regiochemistry of the substituents on the benzene ring. This multi-technique validation is the cornerstone of scientific integrity in chemical research, ensuring that subsequent synthetic and biological studies are built upon a foundation of confirmed molecular identity.

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